1-Ethyl-decahydroquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-decahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H22N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a decahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-decahydroquinoline-8-sulfonamide typically involves the reaction of decahydroquinoline derivatives with sulfonamide reagents. One common method includes the alkylation of decahydroquinoline followed by sulfonation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-decahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Ethyl-decahydroquinoline-8-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-decahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. This compound may also interact with cellular receptors and signaling pathways, exerting its effects at the molecular level .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with similar structural features.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide drug used to treat bacterial infections.
Uniqueness: 1-Ethyl-decahydroquinoline-8-sulfonamide is unique due to its specific decahydroquinoline ring system, which distinguishes it from other sulfonamide compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H22N2O2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-ethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C11H22N2O2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h9-11H,2-8H2,1H3,(H2,12,14,15) |
InChI Key |
WEJXJTDMDMMTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2C1C(CCC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.